Ethylammonium nitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

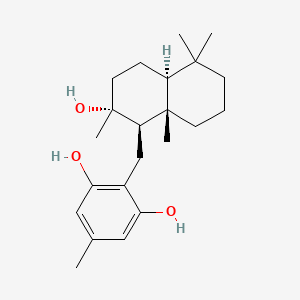

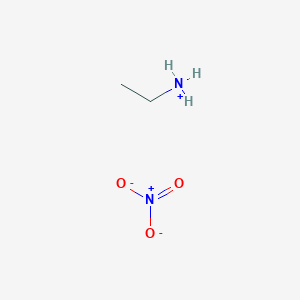

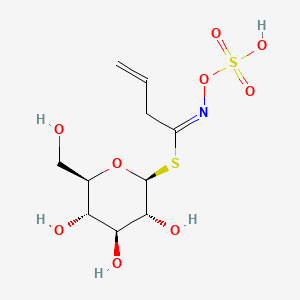

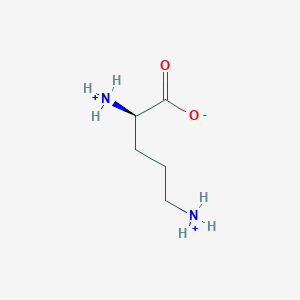

Ethylammonium nitrate is an organoammonium salt resulting from the mixing of equimolar amounts of nitric acid and ethylamine. First prepared in 1914, it was one of the first ionic liquids found that had a melting point below room temperature (m.p. 12℃). It has a role as a protic solvent. It is an organoammonium salt and an ionic liquid. It contains an ethylaminium and a nitrate.

科学的研究の応用

1. Surface and Interface Analysis Ethylammonium nitrate (EAN) has been investigated for its unique surface properties. Studies using X-ray reflectivity and vibrational sum frequency spectroscopy have revealed a structured EAN-air interface, consisting of alternating nonpolar and charged layers extending into the bulk. The orientation of interfacial cations and the structural invariance between 15 and 51 degrees C were notable findings, contributing to our understanding of ionic liquid interfaces (Niga et al., 2010).

2. Medium for Ionic Liquids and Surfactants Research has highlighted the potential of EAN as a medium for the self-assembly of ionic liquid surfactants. EAN has demonstrated a significantly lower critical micelle concentration for certain surfactants compared to other solvents, indicating its efficiency in promoting self-assembly processes. This property is crucial for both scientific research and practical applications, particularly at high temperatures (Pei et al., 2018).

3. Protein Renaturation In the field of biochemistry, EAN has been used to enhance the recovery of denatured proteins, such as hen egg white lysozyme. The ability of EAN to prevent aggregation of denatured proteins and to support the refolding process at relatively high concentrations marks it as a valuable tool in protein chemistry (Summers & Flowers, 2000).

4. Electrochemical Analysis EAN has been explored for its solvolytic properties and its potential as a conductive solvent in electrochemical analyses. Its utility was demonstrated through cyclic voltammetric analyses of various compounds, revealing its suitability and unique behavior in electrochemical systems (Shotwell & Flowers, 2000).

5. Dynamics of Hydrogen Bonds The study of hydrogen bonds in EAN has provided insights into its molecular dynamics. Investigations into the rotational correlation of N–H bond vectors and the flexibility of its three-dimensional hydrogen bond network have significant implications for understanding the behavior of protic ionic liquids (Zentel et al., 2017).

特性

分子式 |

C2H8N2O3 |

|---|---|

分子量 |

108.1 g/mol |

IUPAC名 |

ethylazanium;nitrate |

InChI |

InChI=1S/C2H7N.NO3/c1-2-3;2-1(3)4/h2-3H2,1H3;/q;-1/p+1 |

InChIキー |

AHRQMWOXLCFNAV-UHFFFAOYSA-O |

SMILES |

CC[NH3+].[N+](=O)([O-])[O-] |

正規SMILES |

CC[NH3+].[N+](=O)([O-])[O-] |

同義語 |

ethylammonium ethylammonium nitrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (41R,13AS)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1236246.png)

![7-Benzamido-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate](/img/structure/B1236249.png)